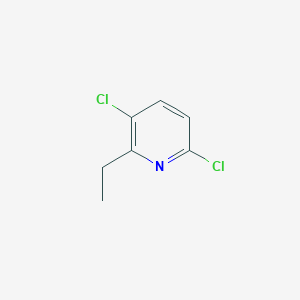![molecular formula C22H16FN5 B2424083 N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-37-0](/img/structure/B2424083.png)
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining a triazole and quinazoline moiety, with a 4-fluorobenzyl and phenyl substituent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as starting materials . The synthetic route can be summarized as follows:
Preparation of N-cyanoimidocarbonates: This step involves the reaction of cyanogen bromide with the corresponding alcohol to form dialkyl N-cyanoimidocarbonates.
Formation of the Triazoloquinazoline Core: The N-cyanoimidocarbonates are then reacted with substituted hydrazinobenzoic acids to form the triazoloquinazoline core.
Substitution Reactions:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anticancer and antihistaminic drugs
Biological Studies: It is used in studies related to its interaction with biological targets, such as protein kinases and adenosine receptors.
Chemical Research: The compound serves as a model for studying the reactivity and stability of triazoloquinazoline derivatives.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and cancer progression.
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine .
- 1,2,4-Triazolo[4,3-c]quinazolines .
Uniqueness
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a 4-fluorobenzyl group and a phenyl group on the triazoloquinazoline core differentiates it from other similar compounds, potentially leading to unique biological activities .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-22-25-19-9-5-4-8-18(19)21-26-20(27-28(21)22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZFVDEOAHUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)

![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)

![1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2424011.png)

![4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2424015.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424017.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2424022.png)
